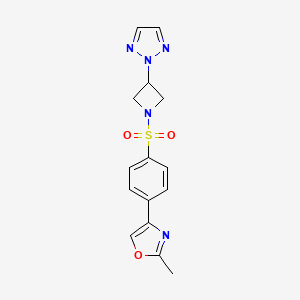

4-(4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole

Description

Properties

IUPAC Name |

2-methyl-4-[4-[3-(triazol-2-yl)azetidin-1-yl]sulfonylphenyl]-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O3S/c1-11-18-15(10-23-11)12-2-4-14(5-3-12)24(21,22)19-8-13(9-19)20-16-6-7-17-20/h2-7,10,13H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQBSWHSNDHUFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CC(C3)N4N=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.

Azetidine Ring Formation: The azetidine ring can be synthesized via a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.

Oxazole Ring Formation: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyloxazole moiety, leading to the formation of oxazole N-oxides.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or chlorosulfonic acid (ClSO3H).

Major Products

Oxidation: Oxazole N-oxides.

Reduction: Sulfides or thiols.

Substitution: Halogenated or sulfonated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The triazole and azetidine rings are known to interact with biological targets, making this compound a candidate for drug development.

Medicine

In medicine, the compound is

Biological Activity

The compound 4-(4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound features a triazole ring , an azetidine ring , and a sulfonamide group , which are known to contribute to its biological activity. The molecular formula is , and it has a molecular weight of approximately 350.42 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 350.42 g/mol |

| CAS Number | 2192745-49-4 |

Antimicrobial Activity

Compounds containing the 1,2,3-triazole moiety have demonstrated a broad spectrum of antimicrobial activity. Research indicates that derivatives of this structure can exhibit significant antibacterial and antifungal properties. For instance, studies have shown that triazole derivatives can inhibit the growth of various pathogens including Escherichia coli and Candida albicans .

Anticancer Potential

The sulfonamide group in the compound is associated with anticancer activity. Recent investigations suggest that compounds with similar structures can inhibit specific kinases involved in cancer progression. For example, triazole-based inhibitors have been reported to target EGFR (Epidermal Growth Factor Receptor) pathways effectively, which are crucial in various cancers .

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Kinase Activity : The compound may act as a kinase inhibitor, disrupting signaling pathways that promote cell proliferation.

- Interaction with DNA : It may also interact with DNA or RNA, leading to interference with nucleic acid synthesis.

- Modulation of Enzymatic Activity : The presence of functional groups allows for potential interactions with various enzymes, altering their activity.

Study 1: Antimicrobial Efficacy

A study conducted on various triazole derivatives revealed that those similar to our compound exhibited significant antimicrobial activity against clinical isolates of bacteria and fungi. The minimum inhibitory concentrations (MICs) were determined, showing effective inhibition at low concentrations .

Study 2: Anticancer Properties

In vitro studies demonstrated that the compound inhibited the proliferation of cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The IC50 values indicated potent activity comparable to established chemotherapeutic agents .

Pharmacokinetics

The pharmacokinetic profile of triazole derivatives suggests good bioavailability due to their ability to enhance solubility and stability in biological systems. Factors such as metabolic stability and half-life are critical for their therapeutic application.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Comparable Compounds

Key Observations:

Structural Flexibility : The target compound’s azetidine-sulfonyl-phenyl-oxazole framework contrasts with the thiazole-based analogues in , which exhibit planar conformations disrupted by perpendicular aryl groups. Such conformational differences may influence solubility and binding interactions .

Polarity and Stability: The sulfonyl group in the target compound and its acetamide analogue enhances polarity compared to non-sulfonylated triazole derivatives (e.g., 4-fluoro-2-(triazolyl)benzoic acid ). This could improve aqueous solubility but may reduce membrane permeability.

Q & A

Q. How to validate synthetic pathways using isotopic labeling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.